ABCG2-IN-3

Descripción

Propiedades

IUPAC Name |

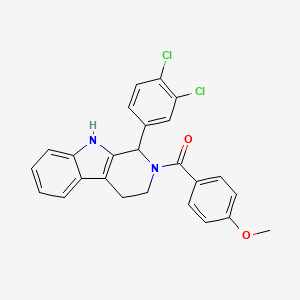

[1-(3,4-dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20Cl2N2O2/c1-31-17-9-6-15(7-10-17)25(30)29-13-12-19-18-4-2-3-5-22(18)28-23(19)24(29)16-8-11-20(26)21(27)14-16/h2-11,14,24,28H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQFVWUCZTWDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC3=C(C2C4=CC(=C(C=C4)Cl)Cl)NC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of ABCG2 Inhibition: A Technical Guide

Despite a comprehensive search for "ABCG2-IN-3," no specific information, including its mechanism of action, quantitative data, or experimental protocols, could be found in the available scientific literature. Therefore, this guide will focus on the well-characterized mechanisms of action of known inhibitors of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, providing a framework for understanding how such molecules function.

The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a crucial transmembrane transporter involved in the efflux of a wide array of substrates, including therapeutic agents.[1][2] Its overexpression in cancer cells is a significant contributor to multidrug resistance (MDR), a major obstacle in chemotherapy.[3][4] Consequently, the development of ABCG2 inhibitors is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs.[1][4]

Core Mechanism of ABCG2 Inhibition

ABCG2 inhibitors primarily function by obstructing the transporter's ability to expel its substrates from the cell. This can be achieved through several mechanisms:

-

Competitive Inhibition: The inhibitor vies with the substrate for the same binding site on the ABCG2 protein. By occupying this site, the inhibitor prevents the substrate from binding and being transported out of the cell.[1]

-

Non-competitive Inhibition: The inhibitor binds to a site on the ABCG2 protein distinct from the substrate-binding site. This binding induces a conformational change in the protein, which in turn reduces its transport activity.[1]

-

Modulation of Gene Expression: Some compounds can act by downregulating the expression of the ABCG2 gene, leading to a decrease in the cellular concentration of the transporter protein.[1]

Signaling Pathways Regulating ABCG2 Expression

The expression of ABCG2 is regulated by a complex network of intracellular signaling pathways. Targeting these pathways presents an alternative or complementary approach to direct inhibition of the transporter. Key regulatory pathways include:

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway has been shown to regulate the expression of ABCG2.[5] Activation of this pathway can lead to increased ABCG2 expression, contributing to drug resistance.[5]

-

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway can directly upregulate the transcription of the ABCG2 gene.[3][6] A binding site for the GLI transcription factors, which are key components of the Hh pathway, has been identified in the ABCG2 promoter.[3][6]

-

WNT Signaling Pathway: Aberrant activation of the canonical WNT signaling pathway has been linked to the upregulation of ABCG2 expression, thereby enhancing the efflux of chemotherapeutic agents.[7]

Below is a diagram illustrating the interplay of these signaling pathways in regulating ABCG2 expression.

Caption: Signaling pathways influencing ABCG2 expression and function.

Quantitative Data on Known ABCG2 Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes quantitative data for well-established ABCG2 inhibitors, providing a benchmark for inhibitory potency.

| Inhibitor | IC50 / EC50 (µM) | Cell Line | Substrate | Reference |

| Ko143 | Potent inhibitor; more potent than FTC | - | Mitoxantrone | [8] |

| Fumitremorgin C (FTC) | - | - | Mitoxantrone | [8] |

| GF120918 | Ko143 is twice as potent | - | Mitoxantrone | [8] |

| Flavones/Flavonols (mean) | 1.15 ± 0.38 | - | - | [8] |

| Flavanones (mean) | 15.3 ± 2.9 | - | - | [8] |

| Compound 8 | - | Hep G2, MCF7 | Mitoxantrone | [4] |

Experimental Protocols for Characterizing ABCG2 Inhibitors

The evaluation of potential ABCG2 inhibitors involves a series of in vitro assays to determine their efficacy and mechanism of action.

ATPase Assay

This assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. The effect of an inhibitor on the basal and substrate-stimulated ATPase activity can reveal its mechanism of interaction.

Protocol Outline:

-

Membrane Preparation: Isolate membranes from cells overexpressing ABCG2.

-

Assay Reaction: Incubate the membranes with ATP, a known ABCG2 substrate (e.g., methotrexate), and varying concentrations of the test inhibitor.

-

Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.

-

Data Analysis: Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.

Transport Assay

This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent ABCG2 substrate from cells.

Protocol Outline:

-

Cell Culture: Use cells overexpressing ABCG2 and a parental control cell line.

-

Substrate Loading: Incubate the cells with a fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A).[9]

-

Inhibitor Treatment: Add the test inhibitor at various concentrations.

-

Flow Cytometry Analysis: Measure the intracellular accumulation of the fluorescent substrate using flow cytometry. An effective inhibitor will lead to increased fluorescence within the cells.[9]

-

Data Analysis: Calculate the fold-change in fluorescence in the presence of the inhibitor compared to the control to determine the reversal of resistance.

The following diagram outlines a typical workflow for evaluating a potential ABCG2 inhibitor.

Caption: Workflow for characterizing ABCG2 inhibitors.

Cytotoxicity Assay

This assay assesses the ability of an inhibitor to sensitize drug-resistant cells to a chemotherapeutic agent that is an ABCG2 substrate.

Protocol Outline:

-

Cell Seeding: Plate ABCG2-overexpressing cells and control cells in a multi-well plate.

-

Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., mitoxantrone, topotecan) in the presence or absence of a fixed concentration of the test inhibitor.

-

Viability Assessment: After a set incubation period, determine cell viability using a standard method such as the MTT assay.

-

Data Analysis: Compare the dose-response curves of the chemotherapeutic agent with and without the inhibitor to calculate the potentiation factor.

References

- 1. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. ABCG2 Transporter: From Structure to Function—Current Insights and Open Questions [mdpi.com]

- 3. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABCG2 is a Direct Transcriptional Target of Hedgehog Signaling and Involved in Stroma-Induced Drug Tolerance in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationships and Quantitative Structure–Activity Relationships for Breast Cancer Resistance Protein (ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Residues contributing to drug transport by ABCG2 are localised to multiple drug-binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ABCG2-IN-3: A Potent and Selective Inhibitor of the Breast Cancer Resistance Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABCG2-IN-3, also identified as compound 52 in its discovery publication, is a potent and selective inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), a transporter protein critically involved in multidrug resistance (MDR) in cancer. Overexpression of ABCG2 in cancer cells leads to the efflux of a broad spectrum of chemotherapeutic agents, diminishing their efficacy and contributing to treatment failure. The development of selective ABCG2 inhibitors like this compound presents a promising strategy to overcome MDR and enhance the effectiveness of anticancer therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key activity data.

Discovery and Rationale

The development of this compound emerged from a focused effort to identify novel, potent, and selective inhibitors of the ABCG2 transporter. The core chemical scaffold of this compound is a tetrahydro-β-carboline, a privileged structure found in various biologically active natural products and synthetic compounds. The design strategy involved the synthesis and evaluation of a library of 37 tetrahydro-β-carboline derivatives to explore the structure-activity relationships (SAR) for ABCG2 inhibition. Through this systematic investigation, this compound was identified as a lead compound with inhibitory activity comparable to the well-established ABCG2 inhibitor Ko143, but with superior selectivity over other ABC transporters like ABCB1 (P-glycoprotein).

Quantitative Biological Data

The biological activity of this compound was characterized through a series of in vitro assays to determine its potency in inhibiting ABCG2 function, its effect on the transporter's ATPase activity, and its intrinsic cytotoxicity. The key quantitative data are summarized in the table below.

| Assay | Cell Line / System | Parameter | Value | Reference |

| ABCG2 Inhibition | MDCK II-BCRP | IC50 | 0.238 µM | [1] |

| ATPase Inhibition | ABCG2-expressing Sf9 cell membranes | IC50 | 0.038 µM | [1] |

| Cytotoxicity | MDCK II-BCRP | CI50 | 5.82 µM | [1] |

| Cytotoxicity | MDCK II wild-type | CI50 | 6.55 µM | [1] |

Synthesis of this compound

The synthesis of this compound is based on the Pictet-Spengler reaction, a classic method for the synthesis of tetrahydro-β-carbolines. The detailed synthetic scheme is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Compound 52)

This protocol is a generalized representation based on the Pictet-Spengler reaction and subsequent amidation, as specific details from the primary literature were not fully available.

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

-

To a solution of tryptamine (1.0 eq) in dichloromethane (CH2Cl2), add 3,4-dichlorobenzaldehyde (1.1 eq).

-

Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the aqueous layer with CH2Cl2 (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline intermediate.

Step 2: Functionalization to 6-Carboxy-tetrahydro-β-carboline intermediate

Further synthetic steps are required to introduce a carboxylic acid functionality at the 6-position of the tetrahydro-β-carboline core. This may involve protection of the secondary amine, followed by a directed ortho-metalation and carboxylation, or other standard aromatic functionalization techniques.

Step 3: Amidation to yield this compound

-

To a solution of the 6-carboxy-tetrahydro-β-carboline intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate amine (e.g., a substituted benzamide precursor) (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Biological Evaluation: Experimental Protocols

ABCG2 Inhibition Assay (Hoechst 33342 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 from cells overexpressing ABCG2.

-

Cell Seeding: Seed Madin-Darby canine kidney (MDCK) II cells stably transfected with human ABCG2 (MDCK II-BCRP) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or control compounds in a serum-free medium for 30-60 minutes at 37°C.

-

Substrate Addition: Add Hoechst 33342 to a final concentration of 5 µM to each well and incubate for an additional 60-90 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~350 nm and emission at ~460 nm.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ABCG2 ATPase Activity Assay

This assay determines the effect of a compound on the ATP hydrolysis activity of the ABCG2 transporter.

-

Membrane Preparation: Use membrane vesicles prepared from Sf9 insect cells overexpressing human ABCG2.

-

Reaction Setup: In a 96-well plate, add the ABCG2 membrane vesicles (5-10 µg of protein) to an assay buffer containing MgCl2, ATP, and other necessary components.

-

Compound Addition: Add various concentrations of this compound or control compounds to the wells.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate (a general ATPase inhibitor) from the total activity. Calculate the IC50 value for ATPase inhibition as described for the efflux assay.

Cytotoxicity Assay (MTT Assay)

This assay assesses the intrinsic toxicity of a compound to cells.

-

Cell Seeding: Seed MDCK II-BCRP and wild-type MDCK II cells in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal cytotoxic concentration (CI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway and Mechanism of Action

This compound acts as a direct inhibitor of the ABCG2 transporter. By binding to the transporter, likely within the transmembrane domains, it prevents the conformational changes necessary for substrate efflux. This leads to the intracellular accumulation of chemotherapeutic drugs that are ABCG2 substrates, thereby restoring their cytotoxic effects in resistant cancer cells. The PI3K/Akt signaling pathway has been implicated in the regulation of ABCG2 expression and localization. Inhibition of this pathway can lead to the mislocalization of ABCG2 from the plasma membrane, further reducing its efflux capacity. While this compound is a direct inhibitor, its downstream effects may intersect with cellular signaling pathways that regulate cell survival and apoptosis, which are ultimately triggered by the increased intracellular concentration of cytotoxic agents.

Caption: this compound mechanism of action.

Conclusion

This compound is a significant discovery in the field of MDR research. Its high potency and selectivity for the ABCG2 transporter make it a valuable tool for studying the role of ABCG2 in cancer and a promising lead compound for the development of novel chemosensitizing agents. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development in this critical area of oncology.

References

The Role of ABCG2-IN-3 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer, a primary obstacle in successful chemotherapy. ABCG2 functions as an efflux pump, actively removing a broad spectrum of chemotherapeutic agents from cancer cells, thereby diminishing their efficacy. Consequently, the development of potent and specific ABCG2 inhibitors is a critical area of cancer research. This technical guide focuses on ABCG2-IN-3, a selective inhibitor of ABCG2, detailing its mechanism of action, providing quantitative data on its activity, and outlining key experimental protocols for its investigation. Furthermore, this guide illustrates the critical signaling pathways that regulate ABCG2 expression and the experimental workflows used to characterize ABCG2 inhibitors, providing a comprehensive resource for researchers in oncology and drug development.

Introduction to ABCG2 and Multidrug Resistance

Multidrug resistance is a phenomenon whereby cancer cells develop resistance to a wide range of structurally and mechanistically unrelated anticancer drugs.[1] A key mechanism underlying MDR is the overexpression of ABC transporters, which utilize ATP hydrolysis to actively extrude xenobiotics, including chemotherapeutic drugs, from the cell.[2] ABCG2 is a prominent member of the ABC transporter superfamily and has been implicated in the resistance of various cancers to common chemotherapeutic agents such as SN-38, the active metabolite of irinotecan.[3] The development of inhibitors that can block the function of ABCG2 is a promising strategy to reverse MDR and enhance the effectiveness of chemotherapy.[4]

This compound: A Selective ABCG2 Inhibitor

This compound (also referred to as Compound 52 in some literature) is a potent and selective inhibitor of the breast cancer resistance protein (ABCG2).[3] Its primary mechanism of action is the direct inhibition of the ABCG2 transporter, which it achieves through a dual-mode of action: interfering with the transporter's drug efflux function and inhibiting its ATPase activity.[3][5] This inhibition leads to an increased intracellular concentration of chemotherapeutic drugs in cancer cells overexpressing ABCG2, thereby restoring their sensitivity to these agents.[3]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its inhibitory and cytotoxic activities.

| Parameter | Value | Cell Line / System | Reference |

| ABCG2 Inhibition (IC50) | 0.238 µM | Not specified | [3] |

| ATPase Inhibition (IC50) | 0.038 µM | Not specified | [3] |

| Cytotoxicity (IC50) | 5.82 µM | MDCK II BCRP cells | [3] |

| Cytotoxicity (IC50) | 6.55 µM | MDCK wild-type cells | [3] |

Signaling Pathways Regulating ABCG2 Expression

The expression of ABCG2 in cancer cells is not static and can be regulated by various intracellular signaling pathways. Understanding these pathways is crucial for developing comprehensive strategies to overcome ABCG2-mediated MDR. Two of the most well-characterized pathways are the PI3K/Akt and Hedgehog signaling pathways.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] Studies have shown that activation of the PI3K/Akt pathway can lead to the upregulation of ABCG2 expression, thereby contributing to chemoresistance.[7][8] Inhibition of this pathway has been shown to decrease ABCG2 expression and sensitize cancer cells to chemotherapy.[6]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway has been linked to the development and progression of various cancers.[9] The Hh pathway can directly regulate the transcription of the ABCG2 gene through the action of the GLI family of transcription factors, leading to increased ABCG2 expression and subsequent drug resistance.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ABCG2 inhibitors like this compound.

ABCG2 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of ABCG2, which is essential for its drug efflux function.

Protocol:

-

Prepare Membrane Vesicles: Isolate crude membranes from cells overexpressing ABCG2 (e.g., MCF7/FLV1000 cells).[12]

-

Incubation: In a 96-well plate, incubate 10-20 µg of membrane protein with varying concentrations of this compound in assay buffer (50 mM KCl, 5 mM sodium azide, 2 mM EDTA, 10 mM MgCl₂, 1 mM DTT, pH 6.8) at 37°C for 5 minutes. Include control wells with and without sodium orthovanadate (a general ATPase inhibitor).[12]

-

Initiate Reaction: Start the ATP hydrolysis reaction by adding 5 mM Mg-ATP to each well.

-

Incubation: Incubate the reaction mixture for 10-20 minutes at 37°C.[12]

-

Stop Reaction: Terminate the reaction by adding 10% SDS solution.[12]

-

Phosphate Detection: Add a detection reagent (e.g., containing ammonium molybdate and ascorbic acid) and incubate at 37°C for 20 minutes to allow color development.[12]

-

Measurement: Measure the absorbance at 750 nm.

-

Analysis: Calculate the amount of inorganic phosphate released using a standard curve. The ABCG2-specific ATPase activity is the difference between the phosphate released in the absence and presence of sodium orthovanadate. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Hoechst 33342 Accumulation Assay

This cell-based assay measures the ability of an inhibitor to block the efflux of the fluorescent substrate Hoechst 33342 from cells overexpressing ABCG2.

Protocol:

-

Cell Seeding: Seed ABCG2-overexpressing cells and the corresponding parental cell line into a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.

-

Substrate Addition: Add Hoechst 33342 dye (final concentration typically 1-5 µg/mL) to all wells.[13][14]

-

Incubation: Incubate the plate at 37°C for 30-90 minutes, protected from light.[15]

-

Washing: Remove the dye-containing medium and wash the cells with ice-cold PBS.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~350 nm, emission ~460 nm) or by flow cytometry.[16]

-

Data Analysis: An increase in fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.

MTT Assay for Reversal of Multidrug Resistance

The MTT assay is a colorimetric assay used to assess cell viability. In the context of MDR reversal, it is used to determine if an ABCG2 inhibitor can restore the cytotoxicity of a chemotherapeutic agent in resistant cells.

Protocol:

-

Cell Seeding: Seed ABCG2-overexpressing and parental cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with serial dilutions of a chemotherapeutic agent (e.g., SN-38) in the presence or absence of a fixed, non-toxic concentration of this compound.[3]

-

Incubation: Incubate the plates for 48-72 hours at 37°C.[17]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18][19]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. The fold-reversal of resistance is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of ABCG2 in cancer multidrug resistance. Its potent and selective inhibitory activity allows for the clear elucidation of ABCG2 function in cellular and preclinical models. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to design and execute experiments aimed at understanding and overcoming ABCG2-mediated chemoresistance. Further research into the effects of this compound on regulatory signaling pathways and its in vivo efficacy will be crucial for its potential translation into a clinical setting.

References

- 1. Hedgehog Pathway Inhibitor HhAntag691 Is a Potent Inhibitor of ABCG2/BCRP and ABCB1/Pgp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. ABCG2 ATPase Assay [bio-protocol.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assaygenie.com [assaygenie.com]

- 6. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrosine kinase inhibitors influence ABCG2 expression in EGFR-positive MDCK BCRP cells via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ABCG2 is a Direct Transcriptional Target of Hedgehog Signaling and Involved in Stroma-Induced Drug Tolerance in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABCG2 is a direct transcriptional target of hedgehog signaling and involved in stroma-induced drug tolerance in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hedgehog signaling regulates drug sensitivity by targeting ABC transporters ABCB1 and ABCG2 in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2.9. ABCG2 ATPase assay [bio-protocol.org]

- 13. abbkine.com [abbkine.com]

- 14. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. texaschildrens.org [texaschildrens.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Overcoming Multidrug Resistance: A Technical Guide to ABCG2 Inhibition

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells and thereby reducing their efficacy. The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a prominent member of this family and a key player in MDR.

This technical guide provides an in-depth overview of the role of ABCG2 in multidrug resistance and the therapeutic potential of ABCG2 inhibitors. While this guide aims to be comprehensive, it is important to note that a specific inhibitor designated "ABCG2-IN-3" could not be identified in publicly available scientific literature. Therefore, this document will focus on the general principles of ABCG2 inhibition, utilizing data from well-characterized inhibitors to illustrate key concepts, experimental protocols, and potential therapeutic strategies.

This guide is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology, pharmacology, and medicinal chemistry.

The Role of ABCG2 in Multidrug Resistance

ABCG2 is a 72-kDa transmembrane protein that functions as a homodimer or homotetramer. It is expressed in various normal tissues, including the placenta, intestine, liver, and at the blood-brain barrier, where it plays a protective role by limiting the absorption and tissue penetration of xenobiotics. However, its overexpression in cancer cells is associated with a poor prognosis and resistance to a broad spectrum of anticancer drugs.

Mechanism of ABCG2-Mediated Drug Efflux

The transport cycle of ABCG2 is powered by ATP hydrolysis. The process can be summarized in the following key steps:

-

Substrate Binding: The drug molecule, or substrate, enters the central cavity of the ABCG2 transporter from the cytoplasm or the inner leaflet of the cell membrane.

-

ATP Binding: Two molecules of ATP bind to the nucleotide-binding domains (NBDs) of the transporter.

-

Conformational Change: ATP binding induces a significant conformational change in the transporter, shifting it from an inward-facing to an outward-facing conformation.

-

Substrate Efflux: This conformational change results in the release of the substrate into the extracellular space.

-

ATP Hydrolysis and Reset: Hydrolysis of ATP to ADP and inorganic phosphate (Pi) resets the transporter to its inward-facing conformation, ready for another transport cycle.

This continuous efflux of chemotherapeutic agents prevents them from reaching their intracellular targets at effective concentrations, leading to drug resistance.

ABCG2 Inhibitors: A Strategy to Reverse Multidrug Resistance

The development of small molecule inhibitors that can block the function of ABCG2 is a promising strategy to overcome MDR. These inhibitors can restore the sensitivity of cancer cells to chemotherapy by increasing the intracellular accumulation of anticancer drugs.

Mechanisms of ABCG2 Inhibition

ABCG2 inhibitors can be broadly classified based on their mechanism of action:

-

Competitive Inhibitors: These inhibitors directly compete with the substrate for binding to the drug-binding pocket of the transporter.

-

Non-competitive Inhibitors: These inhibitors bind to an allosteric site on the transporter, inducing a conformational change that prevents substrate transport without directly blocking the substrate-binding site.

-

Allosteric Inhibitors: These compounds modulate the ATPase activity of the transporter, thereby inhibiting its function.

-

Expression Modulators: Some agents can downregulate the expression of the ABCG2 gene or protein.

Quantitative Data on ABCG2 Inhibitors

The potency of ABCG2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their ability to reverse the resistance of cancer cells to a specific chemotherapeutic agent (fold-reversal). The following table summarizes quantitative data for some well-characterized ABCG2 inhibitors.

| Inhibitor | Cell Line | Chemotherapeutic Agent | IC50 / Potentiation | Reference |

| Ko143 | HEK293/ABCG2 | Mitoxantrone | EC90 = 23 nM | [1] |

| HEK293/ABCG2 | Topotecan | ~10-fold sensitization | [2] | |

| Febuxostat | ABCG2 vesicles | Urate transport | IC50 = 27 nM | [1] |

| MBL-II-141 | ABCG2-overexpressing cells | N/A | IC50 = 0.11 - 0.26 µM | [3] |

| MBLI-87 | ABCG2-overexpressing cells | N/A | IC50 = 0.45 µM | [3] |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the identification and characterization of novel ABCG2 inhibitors. Below are detailed protocols for key in vitro assays.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABCG2 in the presence and absence of a test compound. Substrates of ABCG2 typically stimulate its ATPase activity, while inhibitors can either have no effect or inhibit this stimulation.

Materials:

-

Membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9 insect cells)

-

Assay Buffer (e.g., 50 mM MOPS-Tris, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 2 mM EGTA, 10 mM MgCl2, pH 7.0)

-

ATP solution (e.g., 100 mM)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Sodium orthovanadate (Na3VO4) solution (as a general ATPase inhibitor)

-

Phosphate detection reagent (e.g., a malachite green-based reagent)

-

Microplate reader

Procedure:

-

Thaw the ABCG2 membrane vesicles on ice.

-

Dilute the membrane vesicles to the desired concentration in the assay buffer.

-

In a 96-well plate, add the diluted membrane vesicles.

-

Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Ko143).

-

To a parallel set of wells, add sodium orthovanadate to determine the vanadate-sensitive ATPase activity.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm) after color development.

-

Calculate the amount of inorganic phosphate (Pi) released using a standard curve. The ABCG2-specific ATPase activity is the difference between the total ATPase activity and the vanadate-insensitive activity.

Drug Efflux Assay

This assay directly measures the ability of a test compound to inhibit the efflux of a fluorescent ABCG2 substrate from cancer cells.

Materials:

-

Cancer cell line overexpressing ABCG2 (e.g., HEK293/ABCG2, NCI-H460/MX20) and the corresponding parental cell line.

-

Fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A, mitoxantrone).

-

Test compound.

-

Positive control inhibitor (e.g., Ko143).

-

Cell culture medium.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with the test compound at various concentrations or the positive control inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.

-

Add the fluorescent ABCG2 substrate to the medium and incubate for a further period (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence microscope.

-

An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.

Cytotoxicity Assay (Chemosensitization)

This assay determines the ability of a non-toxic concentration of an ABCG2 inhibitor to sensitize ABCG2-overexpressing cancer cells to a chemotherapeutic agent.

Materials:

-

ABCG2-overexpressing cancer cell line and its parental counterpart.

-

Chemotherapeutic agent that is a substrate of ABCG2 (e.g., topotecan, mitoxantrone).

-

Test compound (ABCG2 inhibitor).

-

Cell viability reagent (e.g., MTT, CellTiter-Glo).

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate.

-

Treat the cells with increasing concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the test compound.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

Determine cell viability using a suitable reagent.

-

Calculate the IC50 of the chemotherapeutic agent in the presence and absence of the inhibitor. A significant decrease in the IC50 in the presence of the inhibitor indicates chemosensitization.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

Caption: ABCG2-mediated drug efflux mechanism.

Caption: Inhibition of ABCG2-mediated drug efflux.

Caption: Experimental workflow for ABCG2 inhibitor discovery.

Conclusion and Future Directions

The overexpression of ABCG2 is a significant contributor to multidrug resistance in cancer, limiting the effectiveness of a wide array of chemotherapeutic agents. The development of potent and specific ABCG2 inhibitors represents a promising therapeutic strategy to overcome this resistance. This technical guide has provided a comprehensive overview of the role of ABCG2 in MDR, the mechanisms of its inhibition, and detailed experimental protocols for the identification and characterization of novel inhibitors.

Future research in this field should focus on:

-

Discovery of Novel Inhibitors: High-throughput screening and rational drug design approaches are needed to identify new generations of ABCG2 inhibitors with improved potency, specificity, and pharmacokinetic properties.

-

Understanding Complex Interactions: Further elucidation of the structure and function of ABCG2 will provide insights into the molecular basis of substrate and inhibitor binding, aiding in the design of more effective inhibitors.

-

Clinical Translation: Rigorous preclinical and clinical studies are essential to evaluate the safety and efficacy of promising ABCG2 inhibitors in combination with chemotherapy in cancer patients.

By advancing our understanding of ABCG2 and developing effective inhibitors, we can move closer to overcoming multidrug resistance and improving outcomes for cancer patients.

References

- 1. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]

- 2. ABCG2 Mediates Resistance to the Dual EGFR and PI3K Inhibitor MTX-211 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery [mdpi.com]

An In-Depth Technical Guide to the ABCG2-IN-3 ATPase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ATP-binding cassette sub-family G member 2 (ABCG2) ATPase inhibition assay, with a specific focus on the inhibitor ABCG2-IN-3. It includes detailed experimental methodologies, data presentation, and visualizations of the core mechanisms and workflows.

Introduction to ABCG2 and Its Inhibition

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of many drugs.[1][2][3] ABCG2 utilizes the energy from ATP hydrolysis to actively transport a wide variety of substrates out of cells, thereby reducing intracellular drug concentrations and their efficacy.[4][5][6] The development of ABCG2 inhibitors is a key strategy to overcome MDR and enhance the therapeutic potential of anticancer agents.

This compound (also known as Compound 52) is a selective inhibitor of ABCG2.[7][8][9][10] It has been shown to reverse ABCG2-mediated drug resistance and directly inhibit the transporter's ATPase activity, which is the engine for its transport function.[7][8]

Mechanism of ABCG2 Transport and Inhibition

ABCG2 is a "half-transporter" that forms a homodimer to become functional. The transport cycle involves a series of conformational changes fueled by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs). In its resting state, the transporter is in an inward-facing (IF) conformation, allowing substrates to bind to a central cavity from the cytoplasm or the inner leaflet of the cell membrane.[9][11] ATP binding triggers a conformational switch to an outward-facing (OF) state, which releases the substrate to the extracellular space.[9][11] Subsequent ATP hydrolysis and release of ADP and inorganic phosphate (Pi) reset the transporter back to the inward-facing conformation.[8]

Inhibitors like this compound interfere with this cycle. They can act competitively by binding to the substrate-binding site or non-competitively by binding to other sites, which can prevent the conformational changes necessary for transport or inhibit the ATPase activity that powers the pump.[12]

Caption: Mechanism of ABCG2 transport and points of inhibition by this compound.

Quantitative Data for this compound

The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its cytotoxic concentration (CI50).

| Parameter | Cell Line / System | Value | Reference |

| ATPase Inhibition IC50 | ABCG2 | 0.038 µM | [7] |

| Resistance Reversal IC50 | - | 0.238 µM | [7][8][9] |

| Cytotoxicity CI50 | MDCK II BCRP | 5.82 µM | [7] |

| Cytotoxicity CI50 | MDCK wild-type | 6.55 µM | [7] |

Experimental Protocol: ABCG2 ATPase Inhibition Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by ABCG2 in membrane vesicles. The activity is measured as the difference in Pi released in the absence and presence of sodium orthovanadate (Na3VO4), a general inhibitor of P-type ATPases, which allows for the specific measurement of ABCG2's ATPase activity.

Materials and Reagents

-

Crude membrane vesicles from cells overexpressing human ABCG2 (e.g., Sf9 or MCF7/FLV1000 cells)

-

This compound

-

Assay Buffer: 50 mM KCl, 5 mM sodium azide, 2 mM EDTA, 10 mM MgCl2, 1 mM DTT, pH 6.8

-

Sodium Orthovanadate (Na3VO4)

-

Magnesium-ATP (Mg-ATP)

-

SDS Solution (e.g., 10%)

-

Detection Reagent: 35 mM ammonium molybdate, 15 mM zinc acetate, 10% ascorbic acid

-

Phosphate standard for calibration curve

-

Microplate reader

Experimental Workflow

Caption: General workflow for the ABCG2 ATPase inhibition assay.

Step-by-Step Procedure

-

Preparation:

-

Thaw crude membrane vesicles on ice.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

Prepare a phosphate standard curve.

-

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the ABCG2 membrane vesicles (e.g., 10-20 µg of protein per well).

-

Add the desired concentration of this compound or vehicle control.

-

For each inhibitor concentration, prepare parallel wells with and without sodium orthovanadate (e.g., 1 mM final concentration) to determine vanadate-sensitive activity.

-

Pre-incubate the mixture for 5 minutes at 37°C.[10]

-

-

Initiation and Termination:

-

Initiate the reaction by adding Mg-ATP (e.g., 5 mM final concentration).[7][10]

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.[10] The incubation time should be optimized to ensure the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution, such as 10% SDS.[7][10]

-

-

Detection:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength appropriate for the detection reagent (e.g., 750 nm).[10]

-

Use the phosphate standard curve to determine the amount of inorganic phosphate (Pi) released in each well.

-

For each concentration of this compound, calculate the vanadate-sensitive ATPase activity:

-

Activity = (Pi released without vanadate) - (Pi released with vanadate)

-

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Conclusion

The ABCG2 ATPase inhibition assay is a robust method for quantifying the direct inhibitory effect of compounds like this compound on the transporter's enzymatic activity.[5][6] This in-depth guide provides the necessary protocols, data context, and mechanistic understanding for researchers to effectively implement this assay in the study of ABCG2 modulators. The specific inhibitory data for this compound highlights its potency and serves as a benchmark for the evaluation of new chemical entities in drug discovery and development.

References

- 1. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]

- 2. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABCG2: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The multidrug transporter ABCG2: still more questions than answers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of ABCG2 Expression at the 3′ Untranslated Region of Its mRNA through Modulation of Transcript Stability and Protein Translation by a Putative MicroRNA in the S1 Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships and Quantitative Structure–Activity Relationships for Breast Cancer Resistance Protein (ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | ABCG2抑制剂 | MCE [medchemexpress.cn]

- 12. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]

Ko143: A Technical Guide to a Potent Chemical Probe for ABCG2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of a wide array of drugs. Understanding its function and regulation is paramount for developing strategies to overcome MDR and for optimizing drug delivery. Chemical probes are indispensable tools in this endeavor, and Ko143 has emerged as a potent and widely used inhibitor of ABCG2. This technical guide provides an in-depth overview of Ko143 as a chemical probe for ABCG2, detailing its properties, experimental use, and mechanism of action.

Quantitative Data for Ko143

Ko143 is a synthetic analog of the fungal mycotoxin fumitremorgin C (FTC) and exhibits high potency in inhibiting ABCG2 activity. Its inhibitory effects have been quantified across various in vitro systems.

| Parameter | Value | Assay System | Reference |

| IC50 (Human ABCG2) | 9.7 nM | ATPase activity assay | [1] |

| 13 nM | Mitoxantrone efflux | [2] | |

| 74 nM | Pheophorbide a efflux | [2] | |

| 100 nM | Hoechst 33342 efflux | [2] | |

| IC50 (Mouse ABCG2) | 484 nM | Mitoxantrone efflux | [2] |

| 126 nM | Pheophorbide a efflux | [2] | |

| 684 nM | Hoechst 33342 efflux | [2] | |

| Selectivity | >200-fold vs. P-gp (ABCB1) & MRP1 (ABCC1) | Efflux assays | [3] |

| Cytotoxicity (CC50) | 22.3 µM | MTT assay in A549 cells | [4] |

Note: IC50 values can vary depending on the cell line, substrate, and specific experimental conditions.

Mechanism of Action

Ko143 acts as a potent and specific inhibitor of the ABCG2 transporter. Its primary mechanism involves the direct inhibition of the transporter's ATPase activity, which is essential for the energy-dependent efflux of substrates. By binding to ABCG2, Ko143 locks the transporter in a conformation that is unable to hydrolyze ATP, thereby blocking the transport cycle.

Signaling Pathway Involvement

While Ko143 directly inhibits ABCG2's transport function, its use has also revealed insights into the cellular pathways that regulate ABCG2 trafficking and localization. The PI3K/Akt signaling pathway is a key regulator of the subcellular localization of ABCG2. Inhibition of this pathway leads to the mislocalization of ABCG2 from the plasma membrane to the cytoplasm, phenocopying the effect observed with Ko143 treatment.[5] This suggests that the correct localization of ABCG2 to the cell surface, which is crucial for its function, is dependent on active PI3K/Akt signaling.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Ko143 to probe ABCG2 function.

ATPase Activity Assay

This assay measures the effect of Ko143 on the ATP hydrolysis activity of ABCG2.

Workflow:

Methodology:

-

Prepare Membrane Vesicles: Isolate membrane vesicles from cells overexpressing human or mouse ABCG2 (e.g., Sf9 insect cells or HEK293 cells).

-

Incubation with Ko143: Incubate the membrane vesicles with a range of Ko143 concentrations in a suitable assay buffer.

-

Initiate Reaction: Start the ATPase reaction by adding a defined concentration of Mg-ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Measure Phosphate Release: Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.

-

Data Analysis: Determine the concentration of Ko143 that inhibits 50% of the ABCG2-mediated ATPase activity (IC50) by fitting the data to a dose-response curve.

Transport Inhibition Assay (Fluorescent Substrate Efflux)

This cell-based assay measures the ability of Ko143 to inhibit the efflux of a fluorescent ABCG2 substrate.

Workflow:

Methodology:

-

Cell Culture: Culture cells overexpressing ABCG2 and the corresponding parental cell line (as a negative control).

-

Pre-incubation with Ko143: Pre-incubate the cells with various concentrations of Ko143 for a short period (e.g., 30-60 minutes).

-

Substrate Loading: Add a fluorescent substrate of ABCG2 (e.g., Hoechst 33342, pheophorbide a, or mitoxantrone) and incubate to allow for cellular uptake.

-

Efflux Period: Wash the cells to remove the extracellular substrate and incubate in a substrate-free medium (containing Ko143) to allow for efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

-

Data Analysis: Calculate the inhibition of substrate efflux at each Ko143 concentration relative to the control (no inhibitor) and determine the IC50 value.

Cytotoxicity/Chemosensitization Assay

This assay determines the ability of Ko143 to sensitize ABCG2-expressing cancer cells to a cytotoxic substrate of the transporter.

Workflow:

References

- 1. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K-Akt signaling pathway disrupts ABCG2-rich extracellular vesicles and overcomes multidrug resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of ABCG2-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of ABCG2-IN-3, a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). Overexpression of ABCG2 is a significant mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of various chemotherapeutic agents. This compound, a tetrahydro-β-carboline derivative, has been identified as a promising agent to reverse this resistance. This document summarizes the key quantitative data from in vitro studies, details the experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Findings at a Glance

This compound (also referred to as compound 52 in initial studies) has demonstrated significant potential as an ABCG2 inhibitor. Its inhibitory activity is comparable to the well-established inhibitor Ko143.[1] Crucially, it exhibits selectivity for ABCG2 over other ABC transporters like ABCB1 (P-glycoprotein) and shows a favorable toxicity profile, where its inhibitory effects are observed at concentrations substantially lower than those causing cytotoxicity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound and its direct comparators.

| Inhibitor | IC50 for ABCG2 Inhibition (µM) | IC50 for ATPase Inhibition (µM) | Cell Line(s) | Assay |

| This compound (Compound 52) | 0.238 | 0.038 | MDCK II BCRP | Not Specified |

| Ko143 | Comparable to this compound | Not Specified | Not Specified | Not Specified |

Table 1: In Vitro Inhibitory Activity of this compound.[1]

| Compound | Cell Line | CC50 / CI50 (µM) |

| This compound (Compound 52) | MDCK II BCRP | 5.82 |

| This compound (Compound 52) | MDCK wild-type | 6.55 |

Table 2: Cytotoxicity Profile of this compound.[1]

Mechanism of Action: Reversing Multidrug Resistance

ABCG2 is an efflux pump that utilizes the energy from ATP hydrolysis to transport a wide range of substrates, including many anticancer drugs, out of the cell. This reduces the intracellular concentration of the therapeutic agent, leading to drug resistance. This compound acts by directly inhibiting this transport function.

The proposed mechanism involves the following key steps:

-

Binding to ABCG2: this compound binds to the ABCG2 transporter.

-

Inhibition of ATPase Activity: This binding event inhibits the ATPase activity of the transporter, which is essential for the energy-dependent efflux of substrates.[1]

-

Increased Intracellular Drug Concentration: By blocking the efflux mechanism, this compound leads to the accumulation of co-administered chemotherapeutic drugs inside the cancer cells.

-

Sensitization to Chemotherapy: The increased intracellular concentration of the anticancer drug restores its therapeutic efficacy, thereby reversing the multidrug resistance phenotype.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Culture

-

MDCK II BCRP Cells: Madin-Darby canine kidney cells stably transfected to overexpress human ABCG2.

-

MDCK Wild-Type Cells: Parental Madin-Darby canine kidney cells used as a control.

-

Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro ABCG2 Inhibition Assay

The inhibitory activity of this compound is determined using a fluorescent substrate accumulation assay.

-

Cell Seeding: Seed MDCK II BCRP and MDCK wild-type cells in 96-well plates.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., Ko143) for a specified time (e.g., 1 hour).

-

Substrate Addition: Add a fluorescent substrate of ABCG2 (e.g., Hoechst 33342 or pheophorbide A) to all wells.

-

Incubation: Incubate the plates for a further period to allow for substrate accumulation.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% increase in substrate accumulation compared to the control (no inhibitor).

ATPase Activity Assay

The effect of this compound on the ATPase activity of ABCG2 is measured using membrane vesicles.

-

Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing ABCG2.

-

Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, this compound at various concentrations, and a buffer containing ATP.

-

Incubation: Incubate the mixture at 37°C to allow for ATP hydrolysis.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric assay (e.g., vanadate-based method).

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the vanadate-sensitive ATPase activity.

Cytotoxicity Assay

The cytotoxicity of this compound is assessed to determine its therapeutic index.

-

Cell Seeding: Seed MDCK II BCRP and MDCK wild-type cells in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the plates for a prolonged period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the CI50 (concentration inhibiting cell growth by 50%) for each cell line.

Chemosensitization Assay (Resistance Reversal)

This assay determines the ability of this compound to restore the sensitivity of resistant cells to a chemotherapeutic drug.

-

Cell Seeding: Seed ABCG2-overexpressing and parental control cells in 96-well plates.

-

Co-treatment: Treat the cells with a fixed, non-toxic concentration of this compound in combination with a serial dilution of a known ABCG2 substrate chemotherapeutic agent (e.g., SN-38).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Measure cell viability.

-

Data Analysis: Compare the IC50 of the chemotherapeutic agent in the presence and absence of this compound. The potentiation factor is calculated as the ratio of the IC50 without the inhibitor to the IC50 with the inhibitor.

Future Directions

While the initial in vitro data for this compound are promising, a comprehensive preclinical evaluation requires further investigation. Key future studies should include:

-

In vivo Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models is crucial to understand its bioavailability and dosing schedule.

-

In vivo Efficacy: Studies in animal tumor models (xenografts) are necessary to demonstrate that this compound can enhance the efficacy of co-administered chemotherapeutics in a living system.

-

Detailed Toxicity Studies: Comprehensive toxicology studies in animals are required to establish a safe dose for potential clinical trials and to identify any potential off-target effects.

The development of potent and selective ABCG2 inhibitors like this compound holds significant promise for overcoming multidrug resistance in cancer therapy. The data presented in this guide provide a solid foundation for its continued preclinical development.

References

An In-Depth Technical Guide on the Effect of ABCG2-IN-3 on Transporter Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ABCG2-IN-3, a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). Overexpression of ABCG2 is a significant mechanism of multidrug resistance (MDR) in cancer cells, actively extruding a wide range of chemotherapeutic agents and limiting their efficacy. This compound, also identified as Compound 52 in foundational research, represents a promising agent for reversing this resistance. This document details its quantitative effects on transporter function, the experimental protocols for its evaluation, and the underlying mechanisms of action.

Data Presentation: Quantitative Effects of this compound

The functional impact of this compound has been quantified through various in vitro assays. The data presented below is compiled from key studies to facilitate a clear comparison of its potency and efficacy.

| Parameter | Cell Line / System | Value | Reference |

| ABCG2 Inhibition (IC50) | MDCK II-BCRP | 0.238 µM | [1] |

| ATPase Activity Inhibition (IC50) | ABCG2-overexpressing cell membranes | 0.038 µM | [1] |

| Cytotoxicity (CI50) | MDCK II-BCRP | 5.82 µM | [1] |

| Cytotoxicity (CI50) | MDCK wild-type | 6.55 µM | [1] |

| SN-38 Resistance Reversal | ABCG2-overexpressing cells | Effective reversal observed | [1] |

Core Functional Characteristics of this compound

This compound is a selective inhibitor of the breast cancer resistance protein (ABCG2), with a reported IC50 of 0.238 µM[1]. This compound has demonstrated the ability to reverse ABCG2-mediated resistance to SN-38, the active metabolite of the chemotherapy drug irinotecan[1]. Furthermore, this compound inhibits the ATPase activity of the transporter, a critical function for the energy-dependent efflux of substrates, with an IC50 of 0.038 µM[1].

In terms of its own cellular effects, this compound exhibits cytotoxicity in the low micromolar range, with a CI50 of 5.82 µM in MDCK II cells overexpressing BCRP and 6.55 µM in the corresponding wild-type cells[1]. This suggests that its inhibitory effects occur at concentrations substantially lower than those causing significant cell toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for the key experiments used to characterize the effect of this compound on transporter function.

Hoechst 33342 Accumulation Assay for ABCG2 Inhibition

This assay measures the ability of a compound to inhibit the ABCG2-mediated efflux of the fluorescent substrate Hoechst 33342.

Materials:

-

MDCK II wild-type (wt) and MDCK II-BCRP (ABCG2-overexpressing) cells

-

Hoechst 33342 dye

-

This compound (or test compound)

-

Ko143 (positive control inhibitor)

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Seed MDCK II-wt and MDCK II-BCRP cells in 96-well plates and grow to confluence.

-

Wash the cells with HBSS.

-

Prepare solutions of this compound, Ko143, and any other test compounds at various concentrations in HBSS.

-

Add the compound solutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37 °C.

-

Add Hoechst 33342 to each well at a final concentration of 5 µM.

-

Incubate for 60 minutes at 37 °C, protected from light.

-

Wash the cells three times with ice-cold HBSS to remove extracellular dye.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Measure the intracellular fluorescence using a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition by comparing the fluorescence in compound-treated wells to control (vehicle-treated) wells.

ATPase Activity Assay

This assay determines the effect of a compound on the ATP hydrolysis rate of ABCG2, which is coupled to substrate transport.

Materials:

-

Membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9 or HEK293 cells)

-

This compound (or test compound)

-

ATP

-

Assay buffer (e.g., 50 mM MOPS-Tris, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM DTT, 10 mM MgCl2, pH 7.0)

-

Sodium orthovanadate (Na3VO4), a general ATPase inhibitor

-

Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.

Procedure:

-

Thaw the ABCG2-containing membrane vesicles on ice.

-

In a 96-well plate, add the membrane vesicles (typically 5-10 µg of protein) to the assay buffer.

-

Add varying concentrations of this compound to the wells. Include control wells with a known substrate (to stimulate activity) and wells with Na3VO4 (to measure vanadate-sensitive ATPase activity).

-

Pre-incubate the mixture for 3-5 minutes at 37 °C.

-

Initiate the reaction by adding ATP (typically 2-5 mM final concentration).

-

Incubate for a set time (e.g., 20-30 minutes) at 37 °C.

-

Stop the reaction by adding a stop solution (e.g., 5% SDS).

-

Add the colorimetric phosphate detection reagent and incubate for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

The vanadate-sensitive ATPase activity is calculated as the difference in phosphate released in the absence and presence of Na3VO4. The effect of this compound is then determined relative to the control activity.

Cytotoxicity and SN-38 Resistance Reversal Assay (MTT Assay)

This assay assesses the intrinsic cytotoxicity of the inhibitor and its ability to sensitize ABCG2-overexpressing cells to a chemotherapeutic substrate.

Materials:

-

ABCG2-overexpressing cancer cell line (e.g., S1-M1-80) and its parental counterpart (e.g., S1)

-

This compound

-

SN-38

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Cell culture medium

Procedure:

-

Seed both the parental and ABCG2-overexpressing cells into 96-well plates and allow them to attach overnight.

-

To determine the intrinsic cytotoxicity of this compound, treat the cells with serial dilutions of the compound alone and incubate for 72 hours.

-

To assess resistance reversal, treat the ABCG2-overexpressing cells with serial dilutions of SN-38, both in the presence and absence of a fixed, non-toxic concentration of this compound.

-

After the 72-hour incubation, add MTT solution to each well and incubate for 4 hours at 37 °C to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control. IC50 (for cytotoxicity) and the fold-reversal of resistance are determined from the dose-response curves.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of ABCG2-Mediated Drug Efflux and Inhibition

Caption: Mechanism of ABCG2 drug efflux and its inhibition by this compound.

Experimental Workflow for Characterizing an ABCG2 Inhibitor

Caption: Workflow for the in vitro characterization of this compound.

Logical Relationship of ABCG2 Inhibition and Resistance Reversal

Caption: Logical cascade from this compound binding to resistance reversal.

References

Structural Basis of ABCG2 Inhibition: A Technical Overview

Despite a comprehensive search of scientific literature, no specific data or publications were found for a compound designated "ABCG2-IN-3." This suggests that "this compound" may be an internal compound designation not yet in the public domain, a misnomer, or a compound that has not been extensively characterized in published literature.

Therefore, this technical guide will provide an in-depth overview of the structural basis of ABCG2 inhibition using well-characterized inhibitors as examples, for which a wealth of structural and functional data is available. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the molecular mechanisms governing the inhibition of the multidrug transporter ABCG2.

Introduction to ABCG2

The ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a crucial membrane protein involved in cellular detoxification and multidrug resistance in cancer.[1][2] ABCG2 functions as a homodimer, utilizing the energy from ATP hydrolysis to actively transport a wide array of structurally diverse substrates out of cells.[3] This efflux activity plays a significant role in limiting the efficacy of many chemotherapeutic agents and affects the pharmacokinetics of numerous drugs.[1][3] Consequently, the development of potent and specific ABCG2 inhibitors is a key strategy to overcome multidrug resistance and enhance the therapeutic efficacy of various drugs.[1][2]

The Architecture of the ABCG2 Transporter

High-resolution cryo-electron microscopy (cryo-EM) studies have provided invaluable insights into the three-dimensional structure of human ABCG2.[4][5][6][7] The transporter is a homodimer, with each monomer consisting of a nucleotide-binding domain (NBD) and a transmembrane domain (TMD).[8] The TMDs form the substrate-binding pocket and the translocation pathway, while the NBDs bind and hydrolyze ATP to power the transport cycle.

A key feature of the ABCG2 structure is a central, hydrophobic, and cytoplasm-facing cavity that serves as the substrate-binding pocket.[4] This pocket is dynamic and undergoes significant conformational changes during the transport cycle, transitioning between an inward-facing (substrate-accessible) and an outward-facing (substrate-release) state.

Mechanism of Inhibition: Insights from Structural Studies

The inhibition of ABCG2 can be achieved through various mechanisms, primarily by molecules that bind within the central cavity and prevent the conformational changes necessary for substrate transport.[1] Structural studies of ABCG2 in complex with inhibitors have revealed key molecular interactions that underpin their inhibitory activity.

The Substrate and Inhibitor Binding Pocket

The large, flexible, and predominantly hydrophobic nature of the central cavity allows ABCG2 to accommodate a wide range of substrates and inhibitors.[4] Key residues within this pocket, particularly aromatic amino acids, play a crucial role in ligand recognition through hydrophobic and π-π stacking interactions. Mutagenesis studies have confirmed the functional importance of several residues in the binding pocket for both substrate transport and inhibitor binding.[9]

Competitive Inhibition

Many known ABCG2 inhibitors act in a competitive manner, directly competing with substrates for binding to the central cavity.[1] By occupying the binding site, these inhibitors physically obstruct substrate access and prevent the initiation of the transport cycle. The affinity of an inhibitor for the binding pocket is a critical determinant of its potency.

Allosteric Inhibition

Some inhibitors may bind to sites distinct from the primary substrate-binding pocket, inducing conformational changes that allosterically prevent substrate transport.[1] While less structurally characterized for small molecules, this mechanism has been observed for inhibitory antibodies that bind to the extracellular loops of ABCG2.

Experimental Protocols for Studying ABCG2 Inhibition

A variety of in vitro and cell-based assays are employed to identify and characterize ABCG2 inhibitors.

ATPase Activity Assay

Principle: ABCG2 possesses intrinsic ATPase activity that is often stimulated by the binding of transport substrates. Inhibitors can modulate this activity, either by inhibiting basal ATPase activity or by preventing substrate-stimulated ATPase activity. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured as an indicator of enzyme activity.

Methodology:

-

Membrane Vesicle Preparation: Inside-out membrane vesicles containing overexpressed ABCG2 are prepared from insect or mammalian cells.

-

Assay Reaction: Vesicles are incubated with ATP and the test compound in a suitable buffer.

-

Phosphate Detection: The reaction is stopped, and the amount of liberated Pi is quantified using a colorimetric method, such as the molybdate assay.

-

Data Analysis: The change in ATPase activity in the presence of the inhibitor is compared to the basal and substrate-stimulated activity to determine the inhibitory effect.[10]

Substrate Transport Assays

Principle: These assays directly measure the ability of an inhibitor to block the transport of a known fluorescent or radiolabeled ABCG2 substrate out of cells or into membrane vesicles.

Methodology (Cell-Based Efflux Assay):

-

Cell Culture: Cells overexpressing ABCG2 are cultured in multi-well plates.

-

Substrate Loading: Cells are incubated with a fluorescent substrate of ABCG2 (e.g., Hoechst 33342, pheophorbide A) in the presence or absence of the test inhibitor.[10][11]

-

Efflux Measurement: The intracellular accumulation of the fluorescent substrate is measured using flow cytometry or fluorescence microscopy.[10][11]

-

Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor indicates inhibition of ABCG2-mediated efflux.

Chemosensitization Assay

Principle: This assay determines the ability of an inhibitor to sensitize cancer cells overexpressing ABCG2 to a cytotoxic substrate of the transporter.

Methodology:

-

Cell Viability Assay: ABCG2-overexpressing cancer cells are treated with a cytotoxic ABCG2 substrate (e.g., mitoxantrone, topotecan) in the presence or absence of the test inhibitor.[12]

-

Data Analysis: The concentration of the cytotoxic drug required to inhibit cell growth by 50% (IC50) is determined. A decrease in the IC50 value in the presence of the inhibitor indicates that it is reversing ABCG2-mediated drug resistance.[12]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for key experimental protocols used to study ABCG2 inhibition.

Conclusion